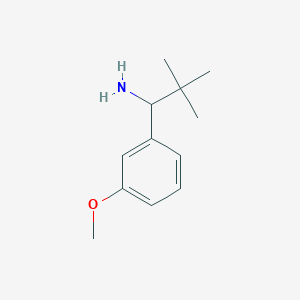

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Description

Contextualization within Modern Organic Synthesis and Amine Chemistry Research

In the landscape of modern organic synthesis, the development of novel amines and the methodologies for their preparation are of paramount importance. Amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine, with its bulky neopentyl substituent, presents a unique synthetic challenge and opportunity. The steric hindrance provided by the 2,2-dimethylpropyl group can influence the stereochemical outcome of reactions, making it a potential candidate as a chiral auxiliary or a bulky ligand in catalysis.

The synthesis of sterically hindered amines often requires specialized synthetic strategies to overcome the steric repulsion around the reactive center. While specific, detailed synthetic procedures for this compound are not extensively documented in readily available academic literature, general methodologies for the synthesis of structurally similar neopentylamines can be inferred. These methods often involve the reductive amination of a corresponding ketone or the addition of an organometallic reagent to an imine. The presence of the methoxy (B1213986) group on the phenyl ring also offers a handle for further functionalization, allowing for the generation of a library of related compounds for structure-activity relationship studies.

Relevance in Advanced Chemical Biology and Molecular Design Studies

The field of chemical biology relies on the design and synthesis of novel molecules to probe and manipulate biological systems. The structural features of this compound make it an intriguing candidate for such studies. The phenethylamine (B48288) scaffold is a common motif in many biologically active compounds, including neurotransmitters and psychoactive drugs. nih.gov The specific substitution pattern of this compound—a meta-methoxy group and a bulky alpha-neopentyl group—could lead to unique interactions with biological targets such as receptors and enzymes.

In molecular design, the steric bulk of the neopentyl group can be exploited to confer selectivity for specific binding pockets or to modulate the pharmacokinetic properties of a potential drug candidate. Structure-activity relationship (SAR) studies on phenethylamine derivatives have shown that modifications to the aromatic ring and the ethylamine (B1201723) side chain can have profound effects on biological activity. nih.govresearchgate.net The unique conformational constraints imposed by the 2,2-dimethylpropyl group in this compound could lead to the development of highly selective ligands for various biological targets. plos.orgnih.gov

Overview of Contemporary Research Methodologies Applied to Structurally Complex Amines

The characterization and analysis of structurally complex amines like this compound employ a range of modern analytical techniques. Given its chiral center at the benzylic position, methods for enantioselective separation and analysis are particularly relevant.

Spectroscopic Techniques: Standard spectroscopic methods are essential for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the various protons and carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present, such as the N-H stretches of the primary amine and the C-O stretch of the methoxy group.

Chromatographic Techniques: Due to the chirality of the molecule, chromatographic techniques are crucial for separating enantiomers and assessing enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers of chiral amines. researchgate.netmdpi.comnih.gov

Gas Chromatography (GC): GC can also be used for the analysis of volatile amine derivatives, often after derivatization to improve their chromatographic properties.

The combination of these methodologies is essential for the unambiguous characterization and purity assessment of this compound and is fundamental to any further investigation into its synthetic utility or biological activity.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1027191-49-1 | C₁₂H₁₉NO | 193.29 |

| Neopentylamine (B1198066) | 5813-64-9 | C₅H₁₃N | 87.16 |

| 2-Phenethylamine | 64-04-0 | C₈H₁₁N | 121.18 |

Research Findings Summary

| Research Area | Key Findings and Methodologies |

| Organic Synthesis | The synthesis of sterically hindered amines often requires specialized methods like reductive amination or addition to imines. The bulky neopentyl group can influence stereoselectivity, suggesting potential as a chiral auxiliary or ligand. |

| Chemical Biology | The phenethylamine scaffold is common in bioactive molecules. The unique substitution pattern of this compound may lead to selective interactions with biological targets. nih.govnih.govresearchgate.net |

| Molecular Design | The steric bulk can be used to design selective ligands and modulate pharmacokinetic properties. Conformational constraints from the neopentyl group are of interest in SAR studies. plos.orgnih.gov |

| Analytical Methodologies | Characterization relies on NMR, MS, and IR spectroscopy. Chiral HPLC is crucial for enantiomeric separation and purity assessment of this chiral amine. researchgate.netmdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAMELDWELSLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654683-81-5 | |

| Record name | 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxyphenyl 2,2 Dimethylpropan 1 Amine

Established and Emerging Synthetic Routes to the Core Structure

Reductive Amination Strategies and Variants

Reductive amination is a cornerstone of amine synthesis, offering a direct pathway from carbonyl compounds to amines. wikipedia.orgresearchgate.net For the synthesis of 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine, the logical precursor would be 3'-methoxy-2,2-dimethylpropiophenone. This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine. researchgate.net

A classic variant of this transformation is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.orgacs.org This one-pot method is known for its simplicity, though it often requires high reaction temperatures, typically between 120 and 165 °C. wikipedia.orgacs.org The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. While the Leuckart reaction is a well-established method for converting ketones to amines, its application to sterically hindered ketones like 3'-methoxy-2,2-dimethylpropiophenone may require optimization of reaction conditions to achieve satisfactory yields. mdpi.comnih.gov

Modern catalytic reductive amination methods offer milder and more efficient alternatives. researchgate.netnih.gov These approaches often employ a metal catalyst, such as nickel, cobalt, or ruthenium, in the presence of ammonia and a reducing agent like hydrogen gas. researchgate.netnih.govharvard.edu For instance, ruthenium-catalyzed direct asymmetric reductive amination of aryl-alkyl ketones with ammonia and hydrogen has been shown to be effective for producing chiral primary amines. nih.gov Iron-catalyzed reductive amination has also emerged as a sustainable option. researchgate.net

| Method | Amine Source | Reducing Agent | Typical Conditions | Key Features |

| Leuckart Reaction | Ammonium formate or Formamide | Formic acid (generated in situ) | High temperature (120-165 °C) | One-pot, classic method, can have moderate yields. wikipedia.orgacs.org |

| Catalytic Hydrogenation | Ammonia | Hydrogen gas | Metal catalyst (e.g., Ni, Co, Ru), moderate temperature and pressure | Milder conditions, often higher yields and selectivity. nih.govharvard.edu |

Organometallic Additions to Imines or Nitriles

The addition of organometallic reagents to carbon-nitrogen double or triple bonds provides a powerful tool for the construction of sterically encumbered amine frameworks. A particularly relevant approach for synthesizing this compound is the addition of a tert-butyl organometallic reagent to 3-methoxybenzonitrile.

A notable advancement in this area is the titanium(IV) isopropoxide-mediated one-pot synthesis of primary tert-alkylamines from nitriles and Grignard reagents. nih.gov In this procedure, the nitrile (3-methoxybenzonitrile) is treated with an excess of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, in the presence of a stoichiometric amount of Ti(Oi-Pr)₄. The titanium reagent is believed to facilitate the second addition of the organometallic reagent to the intermediate N-metalated ketimine, a step that is typically challenging. nih.gov This method allows for the direct formation of the desired primary amine.

| Reactant 1 | Reactant 2 | Mediator/Catalyst | Product | Reference |

| 3-Methoxybenzonitrile | tert-Butylmagnesium chloride | Ti(Oi-Pr)₄ | This compound | nih.gov |

Alternative Coupling and Functionalization Pathways

While less common for this specific target, other synthetic strategies could potentially be employed. These might include multi-step sequences involving the construction of the carbon skeleton followed by the introduction of the amine functionality. For instance, a Friedel-Crafts acylation of anisole (B1667542) with pivaloyl chloride would yield the precursor ketone, 3'-methoxy-2,2-dimethylpropiophenone, which could then be subjected to the reductive amination methods described above.

Stereoselective Synthesis Approaches for Chiral Forms

The development of synthetic routes to enantiomerically pure this compound is of significant interest, as chirality is often a key determinant of biological activity in pharmaceutical compounds.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. These chiral molecules are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to afford the enantiomerically enriched product.

Pseudoephedrine and Pseudoephenamine as Chiral Auxiliaries: The use of pseudoephedrine and its analogue, pseudoephenamine, as chiral auxiliaries for the asymmetric alkylation of amides is a well-established and highly effective strategy. wikipedia.orgiupac.orgnih.gov In a potential synthesis of chiral this compound, one could envision a sequence starting from a chiral amide derived from pseudoephedrine or pseudoephenamine and a suitable carboxylic acid. However, a more direct approach for this specific target is not immediately obvious using this methodology.

Ellman's Auxiliary (tert-Butanesulfinamide): A more direct and widely applicable method for the asymmetric synthesis of chiral primary amines utilizes Ellman's auxiliary, tert-butanesulfinamide. yale.eduosi.lvgoogle.comrsc.orgnih.gov This approach involves the condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with the precursor ketone, 3'-methoxy-2,2-dimethylpropiophenone, to form a chiral N-tert-butanesulfinyl imine. nih.govresearchgate.net The subsequent diastereoselective reduction of this imine, for example with a hydride reagent, would yield the corresponding sulfinamide. Finally, acidic cleavage of the tert-butanesulfinyl group affords the desired enantiomerically enriched primary amine. yale.eduosi.lv The high diastereoselectivity is achieved due to the steric bulk and directing effect of the tert-butanesulfinyl group. nih.gov

| Chiral Auxiliary | Key Intermediate | Stereocontrol Element | Final Step | References |

| (R)- or (S)-tert-Butanesulfinamide | Chiral N-tert-butanesulfinyl imine | Diastereoselective reduction of the C=N bond | Acidic cleavage of the sulfinyl group | yale.eduosi.lvgoogle.comrsc.org |

Asymmetric Catalytic Methodologies (e.g., Organocatalysis, Transition Metal Catalysis)

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation of Imines: The direct asymmetric hydrogenation of the imine derived from 3'-methoxy-2,2-dimethylpropiophenone and ammonia is a highly attractive route to chiral this compound. wikipedia.org This transformation typically employs a transition metal catalyst, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. mdpi.comnih.gov The choice of ligand is crucial for achieving high enantioselectivity. For sterically hindered imines, finding a suitable catalyst system that provides both high activity and selectivity can be challenging. Palladium-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines has shown promise for similar substrates.

Organocatalytic Asymmetric Transfer Hydrogenation: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. The asymmetric transfer hydrogenation of imines can be catalyzed by chiral Brønsted acids, such as BINOL-derived phosphoric acids, using a Hantzsch ester as the hydride source. osi.lv This methodology has been successfully applied to a range of imines, offering a metal-free route to chiral amines with high enantioselectivities.

| Catalytic System | Substrate | Key Transformation | Advantages | References |

| Chiral Transition Metal Complex (e.g., Ru, Ir, Rh) | Imine | Asymmetric Hydrogenation | High atom economy, high turnover numbers | mdpi.comnih.gov |

| Chiral Phosphoric Acid / Hantzsch Ester | Imine | Asymmetric Transfer Hydrogenation | Metal-free, mild conditions | osi.lv |

Diastereoselective Control in Multi-Step Syntheses

Achieving stereochemical control in the synthesis of molecules like this compound is paramount for accessing enantiomerically pure materials. Due to the significant steric hindrance imposed by the tert-butyl group, diastereoselective approaches often rely on the use of chiral auxiliaries. These auxiliaries temporarily introduce a chiral element to the molecule, directing the stereochemical outcome of subsequent bond-forming reactions.

A common strategy involves the use of an Evans-type oxazolidinone auxiliary. While specific studies on this compound are not prevalent in the literature, a plausible and well-precedented route can be extrapolated from syntheses of structurally similar compounds. The synthesis would begin by acylating a chiral oxazolidinone, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone. The resulting imide can be deprotonated to form a chiral enolate.

The key diastereoselective step is the alkylation of this enolate. The resident chirality of the auxiliary, often in conjunction with a Lewis acid, shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. In this context, the electrophile would be a benzylating agent, such as 3-methoxybenzyl bromide. The steric bulk of the oxazolidinone substituent directs the alkylation to occur with high diastereoselectivity. Subsequent removal of the chiral auxiliary under mild conditions, for instance, using lithium borohydride (B1222165), would yield the desired enantiomerically enriched amine without racemization. The predictability and high diastereomeric excesses (de) commonly observed in these reactions make this a reliable method for establishing the stereocenter.

Table 1: Representative Diastereoselective Alkylation using Chiral Auxiliaries for the Synthesis of Hindered Chiral Scaffolds

| Chiral Auxiliary | Electrophile | Base/Conditions | Diastereomeric Excess (de) | Reference Analogy |

|---|---|---|---|---|

| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS, THF, -78 °C | >98% | Evans, D. A., et al. (1982) |

| (R,R)-Pseudoephedrine amide | Ethyl iodide | LDA, THF, -78 °C | >99% | Myers, A. G., et al. (1997) |

| (S)-2-amino-3,3-dimethylbutanol | 3-Methoxybenzyl bromide | LDA, LiCl, THF, 0 °C | ~95% | General methodology |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting stereochemical outcomes. For the synthesis of sterically hindered amines like this compound, key steps often involve the formation and reduction of an imine intermediate.

A primary route to the target compound is the reductive amination of 3'-methoxy-2,2-dimethylpropiophenone. This reaction proceeds through two key intermediates: a hemiaminal and an imine (or its protonated form, the iminium ion).

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of an amine source (e.g., ammonia) on the carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a hemiaminal. This step is reversible, and the equilibrium often lies towards the starting materials.

Imine Formation: The hemiaminal intermediate then undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which is expelled to form a C=N double bond, yielding the imine intermediate. The stability of this imine is influenced by the steric bulk of the tert-butyl group, which can create strain but also provides kinetic stability against hydrolysis.

Direct characterization of these transient intermediates is challenging but can be inferred through spectroscopic methods under specific conditions or by trapping experiments.

Computational studies, particularly Density Functional Theory (DFT), on analogous reductive amination reactions provide insight into the transition states and energy profiles. The reduction of the imine intermediate is the stereochemistry-determining step.

The reduction, typically using a hydride reagent like sodium borohydride or sodium triacetoxyborohydride, involves the transfer of a hydride ion to the electrophilic imine carbon. DFT calculations suggest that the reaction proceeds through a well-organized, quasi-cyclic transition state. semanticscholar.org For example, in reductions using sodium triacetoxyborohydride, the transition state is proposed to involve a six-membered ring where the hydride is delivered to the imine carbon while an acetic acid molecule facilitates proton transfer. semanticscholar.org The facial selectivity of the hydride attack is governed by sterics; the hydride will preferentially approach from the face opposite the larger group (the tert-butyl group), thus establishing the final stereochemistry of the amine product. The energy barrier for the reduction of the imine is generally lower than that for the reduction of the starting ketone, which allows for selective "one-pot" reductive amination procedures. rsc.org

Kinetic studies of the formation and reduction of sterically hindered imines reveal the influence of bulky substituents on reaction rates. The rate of imine formation can be limited by the steric hindrance around the carbonyl group, which impedes the initial nucleophilic attack by the amine.

Furthermore, kinetic investigations into the reduction step, particularly in enzymatic reductions using imine reductases (IREDs), have shown that bulky substrates can be challenging. nih.gov However, some enzymes exhibit a preference for bulky imines. nih.gov Kinetic constants (k_cat and K_m) determined for these enzymes show that while the binding affinity (K_m) may be affected by the steric bulk, the catalytic turnover (k_cat) can remain high, leading to efficient transformations. nih.gov These studies highlight that steric factors significantly influence both the thermodynamic and kinetic profiles of the reaction pathways leading to hindered amines.

Derivatization and Scaffold Modification Studies

The primary amine group in this compound is a key functional handle for further molecular elaboration through derivatization.

The reactivity of the primary amine is significantly modulated by the adjacent bulky tert-butyl group. This steric hindrance can necessitate more forcing reaction conditions compared to less hindered primary amines.

Acylation: The formation of an amide bond via acylation is a fundamental transformation. The reaction with acylating agents such as acid chlorides or anhydrides typically proceeds in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. Due to the steric hindrance, the reaction may be sluggish at room temperature, often requiring elevated temperatures or the use of more reactive acylating agents.

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging as it often leads to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts. nih.gov To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is the preferred method. Alternatively, strategies using specific ruthenium or nickel catalysts that operate via a "borrowing hydrogen" mechanism can selectively mono-alkylate primary amines with alcohols. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. Similar to acylation, the rate of sulfonylation is sensitive to steric hindrance around the amine. The resulting sulfonamides are stable functional groups and the N-H proton is acidic, allowing for further functionalization at the nitrogen atom if desired.

Table 2: Representative Functionalization Reactions of Sterically Hindered Primary Amines

| Reaction Type | Reagent | Typical Conditions | Product Type | Notes |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | Et3N, CH2Cl2, 0 °C to RT | N-acetamide | Exothermic; requires base to scavenge HCl. |

| Alkylation | Benzyl Bromide | K2CO3, CH3CN, reflux | N-benzylamine (secondary) | Risk of over-alkylation; mono-alkylation can be favored under specific conditions. nih.gov |

| Reductive Alkylation | Acetone, NaBH(OAc)3 | DCE, RT | N-isopropylamine (secondary) | Generally high selectivity for mono-alkylation. |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, 0 °C to RT | N-tosylsulfonamide | Reaction rate is sensitive to steric bulk. |

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the 1-amino-2,2-dimethylpropyl group [-CH(NH₂)C(CH₃)₃]. Both groups influence the rate and regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

The methoxy group at the meta-position (C3) is a strong activating group and an ortho, para-director. libretexts.org It increases the electron density of the benzene (B151609) ring through a resonance effect, where the oxygen's lone pairs are delocalized into the ring. This donation of electron density preferentially stabilizes the carbocation intermediates (arenium ions) formed during electrophilic attack at the positions ortho (C2 and C4) and para (C6) to the methoxy group. libretexts.orgyoutube.com

The alkylamine group at C1 is also generally considered an activating, ortho, para-director. pressbooks.pub The combined influence of these two substituents results in a synergistic activation of the aromatic ring. The positions ortho and para to both substituents are the most favorable sites for electrophilic attack. Specifically, the C2, C4, and C6 positions are highly activated due to the overlapping directing effects of both the methoxy and the alkylamine groups. libretexts.org

However, steric hindrance plays a crucial role in determining the final product distribution. The bulky tert-butyl moiety within the 1-amino-2,2-dimethylpropyl group can impede the approach of an electrophile to the adjacent ortho positions (C2 and C6). pressbooks.pub Consequently, substitution at the C4 position, which is para to the alkylamine group and ortho to the methoxy group, may be favored, particularly with larger electrophiles.

| Position | Effect of Methoxy Group (at C3) | Effect of Alkylamine Group (at C1) | Combined Effect | Steric Hindrance |

|---|---|---|---|---|

| C2 | Activated (ortho) | Activated (ortho) | Strongly Activated | High |

| C4 | Activated (ortho) | Activated (para) | Strongly Activated | Low |

| C5 | Deactivated (meta) | Deactivated (meta) | Strongly Deactivated | Low |

| C6 | Activated (para) | Activated (ortho) | Strongly Activated | High |

Formation of Salts and Co-crystals for Research Applications

The presence of a primary amine functional group makes this compound basic, allowing it to readily form acid addition salts. This property is frequently exploited in research for purification, handling, and characterization, as the resulting crystalline salts often have improved stability and solubility compared to the free base.

Beyond simple salt formation, the compound is a prime candidate for the formation of pharmaceutical co-crystals. Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a co-former are held together in a stoichiometric ratio by non-covalent interactions, most commonly hydrogen bonds. nih.govnih.gov The primary amine group of the title compound can act as a hydrogen bond donor, while the nitrogen lone pair and the oxygen of the methoxy group can act as hydrogen bond acceptors, facilitating interactions with a wide range of co-formers.

Several methods are employed for the preparation of co-crystals, each with specific advantages for screening and production. sysrevpharm.org

Solution-based methods : These involve dissolving the API and co-former in a suitable solvent and allowing the co-crystal to precipitate upon slow evaporation or cooling. nih.gov The choice of solvent is critical, as it must allow for congruent solubility of both components. scielo.br

Grinding (Mechanochemistry) : This solid-state method involves grinding the API and co-former together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. sysrevpharm.org

Slurry Crystallization : In this technique, a suspension of the API and co-former is stirred in a solvent in which they are sparingly soluble. The solvent mediates the transformation from the initial solid phases to the more stable co-crystal phase. sysrevpharm.org

Reaction Crystallization : This method is useful when the components have different solubilities. A supersaturated solution with respect to the co-crystal is generated by mixing non-stoichiometric concentrations of the reactants, leading to the precipitation of the co-crystal. nih.gov

| Co-former Class | Example | Primary Interaction Site with Amine |

|---|---|---|

| Carboxylic Acids | Benzoic Acid, Succinic Acid, Fumaric Acid | Acid-Amine (Proton transfer or Hydrogen Bond) |

| Amides | Nicotinamide | Hydrogen Bond (Amine N-H to Amide C=O) |

| Phenols | Resorcinol | Hydrogen Bond (Phenol O-H to Amine N) |

| Other | Saccharin | Hydrogen Bond (Saccharin N-H to Amine N) |

Process Chemistry Research and Optimization for Academic Scale-Up

While specific literature on the large-scale process chemistry of this compound is not widely available, its synthesis can be inferred from established methods for producing α-branched primary amines. orgsyn.org A common route involves the synthesis of the corresponding ketone, 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one, followed by reductive amination.

For an academic scale-up, moving from milligram to multi-gram or kilogram quantities, several process parameters must be optimized to ensure safety, efficiency, and product purity.

Key Optimization Considerations:

Synthetic Route Selection : The chosen route must use readily available, cost-effective starting materials and avoid hazardous reagents where possible. Asymmetric transfer hydrogenation of an intermediate ketimine, for instance, offers a pathway to enantiomerically enriched amines using catalytic methods, which are preferable for scale-up over stoichiometric reagents. orgsyn.org

Reaction Conditions : Parameters such as temperature, concentration, reaction time, and catalyst loading must be optimized to maximize yield and minimize the formation of byproducts.

Work-up and Purification : The most significant challenge in scaling up is often the purification step. While laboratory-scale synthesis may rely on column chromatography, this method is impractical for large quantities. A robust scale-up process would favor purification by crystallization. The amine can be converted to a crystalline salt (e.g., hydrochloride), which can be isolated and purified by recrystallization from a suitable solvent system. orgsyn.org The pure salt can then be neutralized to provide the final amine product.

Green Chemistry Principles : Modern process research emphasizes sustainability. This includes minimizing solvent use, choosing less hazardous solvents, and improving atom economy. mdpi.com Exploring solvent-free reaction conditions or mechanochemical synthesis could be part of an advanced optimization strategy. mdpi.com

| Parameter | Small-Scale Approach (mg) | Optimized Scale-Up Approach (g to kg) | Rationale for Optimization |

|---|---|---|---|

| Starting Materials | Specialty reagents | Commercially available bulk materials | Cost-effectiveness and availability |

| Reagents | Stoichiometric hydrides (e.g., NaBH₄) | Catalytic hydrogenation/transfer hydrogenation | Improved safety, cost, and waste profile |

| Solvent Volume | High dilution | Increased concentration | Improved throughput and reduced solvent waste |

| Purification | Silica (B1680970) gel chromatography | Crystallization of an acid addition salt | Efficiency, scalability, and cost-effectiveness |

| Product Isolation | Rotary evaporation | Filtration and drying | Suitable for handling larger solid quantities |

Advanced Spectroscopic and Structural Elucidation of 1 3 Methoxyphenyl 2,2 Dimethylpropan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For a molecule such as 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine, a combination of one-dimensional and multidimensional NMR techniques provides a complete picture of its constitution and spatial arrangement.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysis

Multidimensional NMR experiments are crucial for assigning the complex spin systems present in this compound and for probing its three-dimensional structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the methoxy (B1213986) protons and the aromatic protons, as well as between the benzylic proton and the protons on the adjacent carbon.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the correlation between protons and their directly attached carbons. This is instrumental in assigning the carbon signals of the methoxy group, the aromatic ring, the dimethylpropyl group, and the chiral center.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for confirming the connectivity of the molecule, for instance, by showing correlations between the methoxy protons and the C3 carbon of the phenyl ring, or between the tert-butyl protons and the C2 and C1 carbons of the propan-1-amine backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are in close proximity. For this compound, NOESY can help determine the preferred orientation of the 3-methoxyphenyl (B12655295) group relative to the 2,2-dimethylpropan-1-amine moiety.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 4.15 (s, 1H) | 60.2 | C2, C1', C2', C6' |

| 2 | - | 34.5 | - |

| 3 | 0.95 (s, 9H) | 26.8 | C1, C2 |

| 1' | - | 142.1 | - |

| 2' | 6.90 (d, 1H) | 118.5 | C4', C6' |

| 3' | - | 159.8 | - |

| 4' | 6.80 (t, 1H) | 112.0 | C2', C6' |

| 5' | 7.25 (t, 1H) | 129.5 | C1', C3' |

| 6' | 6.85 (d, 1H) | 113.2 | C2', C4' |

Dynamic NMR for Rotational Barriers and Molecular Flexibility Studies

The presence of single bonds in this compound allows for rotational freedom, leading to different conformational isomers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energy barriers associated with these rotational processes. For instance, the rotation around the C1-C1' bond could be hindered, and variable temperature NMR could be used to determine the Gibbs free energy of activation for this process.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and packing of molecules in their crystalline form. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing details about polymorphism and intermolecular interactions in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments helps to confirm the proposed structure. Key fragmentation pathways would likely involve the cleavage of the C1-C2 bond, leading to the formation of a stable benzylic cation, and the loss of the tert-butyl group.

Table 2: Predicted HRMS Fragmentation Data for [this compound+H]⁺

| Fragment m/z (calculated) | Proposed Structure/Formula |

|---|---|

| 208.1696 | [C₁₃H₂₂NO]⁺ (Protonated Molecule) |

| 151.0808 | [C₉H₁₁O]⁺ (Loss of C₄H₁₁N) |

| 121.0648 | [C₈H₉O]⁺ (Loss of C₅H₁₃N) |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |

Isotope Labeling Studies in Mass Spectrometry

Isotope labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), is a definitive method for elucidating fragmentation mechanisms. For example, by deuterating the amine group in this compound, one could track the fate of the amine proton during fragmentation and confirm the proposed fragmentation pathways. Similarly, ¹³C labeling in the tert-butyl group would help to unambiguously identify fragments containing this moiety.

Ion Mobility Spectrometry for Gas-Phase Conformation

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), is a powerful technique for investigating the size, shape, and conformation of ions in the gas phase. researchgate.net This method separates ions based on their differential mobility through a drift tube filled with an inert buffer gas. researchgate.net The resulting drift time is related to the ion's rotationally averaged collision cross-section (CCS), a key parameter that provides insight into its three-dimensional structure. nih.gov

For chiral molecules like this compound, IMS can distinguish between different gas-phase conformers. The bulky tert-butyl group and the methoxy-substituted phenyl ring can adopt various spatial orientations, leading to distinct conformers with unique CCS values. While direct experimental CCS data for the title compound are not available, predictions based on computational methods provide valuable estimates. For the closely related analogue, (1R)-1-(3-methoxyphenyl)propan-1-amine, predicted CCS values for various adducts have been calculated, offering a reference for the expected values for the title compound. uni.lu The addition of the bulky tert-butyl group in this compound would be expected to significantly increase the CCS value compared to its propan-1-amine analogue.

Furthermore, IMS can be employed for chiral separations by introducing a chiral modifier into the drift gas. wsu.edunih.govnih.govresearchgate.net This chiral environment induces diastereomeric interactions with the enantiomers of the analyte, leading to differences in their drift times and allowing for their separation and characterization in the gas phase. wsu.edunih.gov

Table 1: Predicted Collision Cross-Section (CCS) Values for the [M+H]⁺ Adduct of a Structural Analogue

| Compound Name | Adduct | Predicted CCS (Ų) |

| (1R)-1-(3-methoxyphenyl)propan-1-amine | [M+H]⁺ | 136.6 |

Data sourced from computational predictions for a closely related structural analogue. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. thermofisher.com These complementary methods measure the vibrational modes of a molecule, which are sensitive to its structure and conformation. monash.edu

For this compound, the IR and Raman spectra would be characterized by specific vibrational modes corresponding to its constituent parts: the primary amine, the tert-butyl group, and the 3-methoxyphenyl ring.

Amine Group (N-H Vibrations): As a primary amine, two N-H stretching bands would be expected in the region of 3400-3250 cm⁻¹ in the IR spectrum. An N-H bending (scissoring) vibration would typically appear around 1650-1580 cm⁻¹. sapub.org A broad N-H wagging band may also be observed between 910-665 cm⁻¹.

Aromatic Ring (C-H and C=C Vibrations): The 3-methoxyphenyl group would exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region. Specific bands corresponding to the 1,3-disubstitution pattern would also be present in the "fingerprint" region.

Methoxy Group (C-O and C-H Vibrations): The C-O stretching vibration of the methoxy group typically gives rise to a strong band in the IR spectrum, often around 1250 cm⁻¹. scialert.net The symmetric and asymmetric stretching of the methyl C-H bonds would appear around 2950 and 2850 cm⁻¹, respectively.

Tert-Butyl Group (C-H Vibrations): The bulky tert-butyl group would contribute characteristic C-H stretching and bending vibrations. Strong bands corresponding to symmetric and asymmetric C-H deformations are expected.

The analysis of these vibrational modes can also provide insights into conformational isomers. Different spatial arrangements of the molecule can lead to slight shifts in vibrational frequencies, which can be resolved and assigned with the aid of computational methods like Density Functional Theory (DFT). scialert.netresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) |

| N-H Bend | 1650 - 1580 | |

| 3-Methoxyphenyl | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| C-O Stretch | ~1250 | |

| Tert-Butyl | C-H Stretch | 2970 - 2870 |

| C-H Bend | 1470 - 1365 |

Data based on typical vibrational frequencies for the respective functional groups found in analogous compounds. sapub.orgscialert.net

X-ray Crystallography for Absolute Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration (R or S). wikipedia.org

While a crystal structure for the title compound is not publicly available, analysis of closely related chiral benzylic amines, such as the diastereomeric salts of 1-phenylethylamine, provides valuable insights into the expected structural features and intermolecular interactions. acs.orgacs.orgnih.govnih.gov In the solid state, the amine group would be expected to act as a hydrogen bond donor, forming interactions with suitable acceptors. If crystallized as a salt with a chiral acid (a common method for resolving racemates), robust charge-assisted hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) and the carboxylate group of the acid would likely dominate the crystal packing. acs.orgnih.gov

Table 3: Typical Crystallographic Data for a Chiral Benzylic Amine Salt

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 - 10.5 |

| b (Å) | 10.0 - 12.0 |

| c (Å) | 15.0 - 18.0 |

| Z (molecules/unit cell) | 4 |

Data represents typical values observed for diastereomeric salts of chiral benzylic amines like 1-phenylethylamine. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information that is exquisitely sensitive to the three-dimensional structure of a molecule.

For this compound, CD spectroscopy can be used to determine both its enantiomeric purity and its absolute configuration. frontiersin.org Enantiomers of a chiral compound produce CD spectra that are mirror images of each other. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

The absolute configuration can often be determined by comparing the experimental CD spectrum to that of a known standard or by using empirical rules. frontiersin.org However, a more robust method involves the use of a chiral derivatizing agent or a host-guest system. For instance, reacting the amine with a chiral host, such as a dimeric zinc porphyrin, can induce a strong CD signal (an exciton-coupled CD spectrum). columbia.edu The sign of this induced CD signal can then be reliably correlated to the absolute configuration of the amine. columbia.edu While specific CD spectra for the title compound are not available, optical rotation data for the closely related (R)-(+)-1-(3-Methoxyphenyl)ethylamine confirms its chiroptical activity. thermofisher.com

Table 4: Chiroptical Data for a Structural Analogue

| Compound Name | Parameter | Value |

| (R)-(+)-1-(3-Methoxyphenyl)ethylamine | Enantiomeric Excess (ee) | 98% |

| Optical Rotation | +27° ±1° (Neat) |

Data for a closely related structural analogue. thermofisher.com

Computational and Theoretical Investigations of 1 3 Methoxyphenyl 2,2 Dimethylpropan 1 Amine

Quantum Mechanical (QM) Studies (e.g., DFT, Ab Initio Calculations)

Quantum mechanical calculations are fundamental to modern chemistry, providing a theoretical framework for understanding the electronic behavior of molecules.

Electronic Structure, Charge Distribution, and Bonding Analysis

No specific studies on the electronic structure, charge distribution, or bonding analysis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine have been found. Such an analysis would typically involve the calculation of molecular orbitals, the generation of molecular electrostatic potential (MEP) maps to visualize charge distribution, and methods like Natural Bond Orbital (NBO) analysis to understand bonding interactions. While DFT calculations using functionals like B3LYP are common for similar aromatic amines, specific data for this compound is not available. researchgate.net

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is crucial for understanding its physical and biological properties. However, no such studies detailing the potential energy surface or identifying low-energy conformers have been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are often used to predict spectroscopic data, which can aid in the interpretation of experimental results. For instance, calculated NMR chemical shifts and vibrational frequencies can be compared with experimental spectra to confirm the structure of a compound. nih.gov At present, there are no published theoretical predictions of these parameters for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their movements and interactions in different environments.

Solvation Effects and Intermolecular Interactions

MD simulations are particularly useful for investigating how a molecule interacts with a solvent, which can significantly influence its conformation and reactivity. Studies on solvation effects and intermolecular interactions for this compound have not been reported in the scientific literature.

Conformational Transitions and Flexibility in Solution

The flexibility of a molecule and the transitions between its different conformations in a solution are key aspects of its dynamic behavior. While MD simulations are the primary tool for exploring these phenomena, no such investigations have been published for this compound.

Molecular Modeling and Docking Studies (Theoretical Interaction Prediction)

Molecular modeling and docking studies are essential computational techniques used to predict the interaction of a ligand with a protein at the atomic level. These methods are crucial for understanding potential biological activity and for the rational design of new therapeutic agents.

Ligand-Protein Interaction Prediction and Binding Site Analysis

No specific studies detailing the prediction of ligand-protein interactions or the analysis of the binding site for this compound were identified in the public domain. Such an analysis would typically involve docking the compound into the active site of various protein targets to predict its binding affinity and orientation. The results of these simulations are often presented in data tables summarizing binding energies and key interacting residues. However, no such data is available for this compound.

Pharmacophore Modeling and Virtual Screening for Theoretical Targets

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model can then be used for virtual screening of large compound libraries to identify other molecules with similar potential activity. There are no published studies that have developed a pharmacophore model based on this compound or used this compound in virtual screening campaigns to identify theoretical targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their chemical structure. These models are valuable for prioritizing compounds for synthesis and testing.

Descriptor Generation and Selection

The development of QSAR/QSPR models begins with the calculation of a wide range of molecular descriptors that encode different aspects of a molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors. Subsequently, a subset of the most relevant descriptors is selected to build a predictive model. No literature was found that describes the generation and selection of molecular descriptors for this compound for the purpose of developing QSAR or QSPR models.

Development of Predictive Models for Molecular Properties and Theoretical Activity

Following descriptor selection, statistical methods are employed to create a mathematical model that correlates the selected descriptors with a specific property or activity. There are no published QSAR or QSPR models for predicting the molecular properties or theoretical activities of this compound. Consequently, no data tables of predictive models or their statistical validation are available.

Reactivity and Mechanistic Studies of 1 3 Methoxyphenyl 2,2 Dimethylpropan 1 Amine

Acid-Base Properties and Protonation Equilibria in Various Media

The basicity of the primary amine group is a key determinant of the molecule's behavior in solution. The equilibrium between the protonated and unprotonated forms is critical for processes such as solubility, membrane permeability, and receptor interactions.

Experimental pKa Determination

Experimental determination of the pKa for this compound would typically involve potentiometric titration or spectrophotometric methods. A standard protocol would involve dissolving the compound in a suitable solvent, often a water-methanol mixture to ensure solubility, and titrating with a strong acid or base while monitoring the pH.

Table 1: Estimated pKa and Influencing Factors

| Functional Group | Estimated pKa Range (Conjugate Acid) | Structural Factors Influencing Basicity |

|---|

Computational Approaches to Acidity and Basicity

In the absence of experimental data, computational methods provide a powerful tool for estimating the pKa of molecules like 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine. Various quantum chemical methods, such as those based on density functional theory (DFT), can be employed to calculate the Gibbs free energy change of the protonation reaction in a simulated solvent environment.

The isodesmic reaction approach is a common computational strategy where the pKa is calculated relative to a reference compound with a known experimental pKa. This method helps to cancel out systematic errors in the calculations. For this compound, a suitable reference compound could be a simpler primary amine for which reliable experimental data exists. The accuracy of these predictions depends heavily on the chosen theoretical level and solvation model.

Table 2: Overview of Computational pKa Prediction Methods

| Method | Description | Key Considerations |

|---|---|---|

| Isodesmic Reactions | Calculation of relative pKa against a known standard. | Choice of reference compound is critical for accuracy. |

| DFT Calculations | Quantum mechanical methods to compute free energies of protonation. | Requires appropriate functional and basis set selection. |

Chemical Stability and Degradation Pathways Research

The stability of this compound is influenced by its susceptibility to light, oxidizing agents, and hydrolysis. Understanding these degradation pathways is essential for determining its shelf-life and potential transformation products.

Photochemical Degradation Studies

While specific photochemical degradation studies on this compound are not documented, compounds containing a methoxy-substituted phenyl ring can be susceptible to photodegradation. Absorption of UV light can lead to the formation of excited states, which may undergo various reactions, including cleavage of the ether bond or reactions involving the amine group. The bulky tert-butyl group might influence the photochemical reaction pathways by sterically hindering certain intermolecular reactions.

Potential photochemical degradation pathways could involve:

Photo-oxidation: The amine group could be oxidized to form nitroso or nitro compounds.

Cleavage of the C-N bond: Homolytic or heterolytic cleavage could lead to the formation of various radical or ionic intermediates.

Reactions involving the aromatic ring: The methoxy (B1213986) group could be cleaved, or the ring could undergo substitution or coupling reactions.

Oxidative Degradation and Product Identification

The primary amine group in this compound is a likely site for oxidative degradation. In the presence of oxidizing agents (e.g., atmospheric oxygen, reactive oxygen species), the amine can be converted to a variety of products.

Common oxidative degradation products for primary amines include:

Imines: Formed through initial oxidation to a hydroxylamine (B1172632) followed by dehydration.

Nitriles: Further oxidation of the imine can lead to the formation of a nitrile.

Aldehydes/Ketones: Oxidative cleavage of the C-N bond can result in the formation of an aldehyde (from the rest of the molecule) and ammonia (B1221849).

The methoxy group on the phenyl ring can also be a site of oxidation, potentially leading to demethylation to form a phenolic derivative or further oxidation of the aromatic ring.

Table 3: Potential Oxidative Degradation Products

| Degradation Pathway | Potential Products |

|---|---|

| Amine Oxidation | Imine, Nitrile, Nitroso compound |

| C-N Bond Cleavage | 3-Methoxybenzaldehyde, Pivalaldehyde, Ammonia |

Hydrolytic Stability under Varying pH Conditions

The C-N single bond and the ether linkage in this compound are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, hydrolysis could occur, although it is expected to be slow.

Acidic conditions: Protonation of the amine and ether oxygen could facilitate nucleophilic attack by water, but these bonds are generally resistant to cleavage under typical physiological or environmental pH ranges.

Basic conditions: The molecule is expected to be relatively stable under basic conditions, as there are no readily hydrolyzable groups like esters or amides.

Coordination Chemistry Research (Ligand Behavior)

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the coordination chemistry of this compound as a ligand. While the coordination chemistry of amines, in general, is a broad and well-studied field, experimental data concerning the synthesis and characterization of metal complexes involving this particular compound, its binding modes, or its potential in catalytic systems appears to be limited or not publicly available.

Synthesis and Characterization of Metal Complexes

There is no specific information available in the reviewed literature regarding the synthesis and characterization of metal complexes with this compound.

Investigation of Binding Modes and Ligand Properties

Detailed investigations into the binding modes and specific ligand properties of this compound have not been reported in the available scientific literature.

Potential in Catalytic Systems

Due to the absence of studies on its coordination complexes, the potential of this compound in catalytic systems has not been explored or documented.

Electrophilic and Nucleophilic Reactivity Studies of the Amine Moiety and Aromatic Ring

Specific experimental studies detailing the electrophilic and nucleophilic reactivity of the amine moiety and the aromatic ring of this compound are not present in the currently accessible scientific literature. However, the reactivity of this compound can be predicted based on the general principles of organic chemistry, considering its structural features: a primary amine and a methoxy-substituted benzene (B151609) ring.

The amine group, with its lone pair of electrons on the nitrogen atom, is expected to be nucleophilic. The steric hindrance caused by the adjacent bulky tert-butyl group may, however, diminish its nucleophilicity compared to less hindered primary amines.

Molecular Interactions and Biological Target Engagement Research Mechanistic in Vitro Focus

In Vitro Receptor Binding Affinity Studies

No studies detailing the receptor binding profile of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine were identified.

Radioligand and Fluorescence-Based Binding Assays

Information regarding the affinity of this compound for various receptors, as determined by radioligand or fluorescence-based binding assays, is not available in the current body of scientific literature.

Binding Kinetics via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

There is no available data on the binding kinetics, including association and dissociation rates, of this compound with any biological target, as would be determined by techniques such as SPR or ITC.

Enzyme Inhibition and Activation Mechanisms

No research has been published characterizing the effects of this compound on enzyme activity.

Kinetic Characterization of Enzyme Modulation (e.g., IC50, Ki, Vmax)

Data on the kinetic parameters of any potential enzyme modulation by this compound, such as IC50, Ki, or Vmax values, are not available.

Determination of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

In the absence of enzyme modulation data, the type of any potential inhibition by this compound has not been determined.

Cellular Uptake and Subcellular Localization Research (In Vitro Models)

There are no published studies investigating the cellular uptake or subcellular localization of this compound in in vitro models.

Membrane Permeability Studies using Artificial Membranes or Cell Lines

To understand a compound's ability to enter cells, its membrane permeability is assessed. A common in vitro method is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay uses a 96-well plate setup where a filter support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane separating a donor well, containing the compound, from an acceptor well.

Hypothetical PAMPA Data for a Novel Compound

| Compound Category | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |

| Low Permeability | < 1 | Poor |

| Medium Permeability | 1 - 10 | Moderate |

| High Permeability | > 10 | High |

This table illustrates how permeability data is typically classified. The specific Papp value for this compound has not been determined.

Alternatively, cell-based assays using cell lines like Caco-2 or MDCK, which form tight monolayers, provide insights into both passive diffusion and active transport mechanisms across a biological membrane.

Intracellular Distribution and Organelle Localization via Microscopy

Once a compound crosses the cell membrane, its subcellular destination is critical to its mechanism of action. Confocal microscopy is a powerful technique to visualize this distribution. This often requires synthesizing a fluorescently-tagged version of the compound or using specific fluorescent dyes that bind to the compound. The colocalization of the compound's fluorescence signal with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus) reveals its primary sites of accumulation. For example, studies on azonafide (B1242303) analogs have shown that minor structural changes can significantly alter their intracellular localization from primarily nuclear to cytoplasmic, although this did not always correlate with their cytotoxic potency. researchgate.net

Investigation of Molecular Pathways and Signaling in Cell-Free or Cell Culture Systems

Investigating how a compound affects cellular signaling pathways is key to understanding its biological effects. This can be done in cell-free systems, using purified enzymes or cell extracts, or in cultured cells. mdpi.com These studies can measure changes in enzyme activity, receptor binding, or the generation of second messengers in response to the compound.

Gene Expression and Protein Level Modulation (e.g., Western Blot, qRT-PCR)

To determine if a compound alters the expression of specific genes or the abundance of their corresponding proteins, researchers employ quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting.

qRT-PCR: This technique measures the levels of specific messenger RNA (mRNA) transcripts. A hypothetical study might treat a cell line (e.g., a human cancer cell line) with this compound and measure the mRNA levels of genes involved in a targeted pathway, such as apoptosis (e.g., Bax, Bcl-2, Casp3).

Western Blot: This method quantifies the amount of a specific protein. Following treatment with the compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to a protein of interest.

Hypothetical Gene Expression Modulation Data

| Gene Target | Treatment Group | Fold Change (mRNA level) | p-value |

| Gene X | Control | 1.0 | - |

| Gene X | Compound-Treated | 3.5 | < 0.05 |

| Gene Y | Control | 1.0 | - |

| Gene Y | Compound-Treated | 0.4 | < 0.05 |

This table represents typical data from a qRT-PCR experiment, showing how a compound might upregulate one gene while downregulating another.

Protein-Protein or Protein-DNA Interaction Studies

If a compound is hypothesized to interfere with protein-protein interactions (PPIs) or protein-DNA interactions, specific assays are used for confirmation. Techniques like co-immunoprecipitation can show if a compound disrupts the formation of a known protein complex. For DNA-binding proteins, an electrophoretic mobility shift assay (EMSA) can demonstrate if the compound prevents a transcription factor from binding to its target DNA sequence.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are foundational to medicinal chemistry. They involve synthesizing a series of chemical analogs of a lead compound and evaluating how systematic changes in its structure affect its biological activity (SAR) and physicochemical properties (SPR).

Design and Synthesis of Analogs for SAR Derivation

To establish an SAR for this compound, medicinal chemists would synthesize analogs by modifying specific parts of the molecule. For instance, they might:

Modify the methoxy (B1213986) group: Change its position on the phenyl ring (to ortho- or para-), or replace it with other substituents (e.g., hydroxyl, halogen, trifluoromethyl) to probe electronic and steric effects.

Alter the dimethylpropyl group: Replace the t-butyl group with smaller (isopropyl) or larger (adamantyl) groups to investigate the impact of steric bulk near the amine.

Change the amine: Convert the primary amine to a secondary or tertiary amine to alter its basicity and hydrogen bonding capacity.

Each synthesized analog would then be tested in the relevant biological assays to determine how these structural modifications influence activity, providing a roadmap for designing more potent and specific compounds.

Elucidation of Key Structural Features for Molecular Recognition

The molecular structure of this compound suggests several key features that would be critical for its recognition by a biological target. A systematic analysis of these features provides a hypothetical framework for its interaction profile.

The 3-methoxyphenyl (B12655295) group is a significant feature. The phenyl ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. The position of the methoxy group at the meta-position influences the electronic distribution of the ring and can dictate orientation within a binding site. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like the side chains of serine, threonine, or asparagine.

The primary amine (-NH2) group is a critical site for interaction. At physiological pH, this group is likely to be protonated (-NH3+), making it a strong hydrogen bond donor. It can also participate in ionic interactions (salt bridges) with negatively charged amino acid residues such as aspartate or glutamate (B1630785) on a target protein. The stereochemistry at the chiral center, if applicable, would be paramount, as biological targets are inherently chiral, and different enantiomers often exhibit vastly different affinities and activities.

The tert-butyl group (2,2-dimethylpropan) provides a bulky, lipophilic moiety. This group is expected to interact with hydrophobic pockets within a receptor or enzyme. The steric bulk of the tert-butyl group can play a crucial role in determining the selectivity of the compound for its target, as it would require a binding site of a specific size and shape to be accommodated.

A hypothetical interaction map for this compound with a generic binding site is presented below.

| Structural Feature | Potential Interacting Residues/Moieties | Type of Interaction |

| 3-Methoxyphenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Methoxy Group Oxygen | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |

| Protonated Amine (-NH3+) | Aspartate, Glutamate | Ionic Interaction |

| Protonated Amine (-NH3+) | Aspartate, Glutamate, Carbonyl backbones | Hydrogen Bond Donor |

| tert-Butyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interaction |

Computational SAR Modeling

In the absence of a dataset of analogous compounds with measured biological activities, a prospective computational Structure-Activity Relationship (SAR) modeling approach can be outlined. Such studies are instrumental in predicting the activity of novel analogs and guiding synthetic efforts.

A typical workflow would involve the generation of a 3D model of the target protein, either through homology modeling if the crystal structure is unavailable or by using an existing crystal structure. This compound would then be docked into the putative binding site to predict its binding mode.

Quantitative Structure-Activity Relationship (QSAR) models could be developed once a series of analogs are synthesized and tested. These models correlate variations in physicochemical properties with changes in biological activity. Key molecular descriptors that would be relevant for this compound and its analogs include:

Electronic Properties: Hammett constants (σ) for substituents on the phenyl ring to quantify electron-donating or -withdrawing effects.

Hydrophobic Properties: The partition coefficient (logP) or distribution coefficient (logD) to model the hydrophobicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets.

Steric Properties: Molar refractivity (MR) or Taft steric parameters (Es) to quantify the size and shape of substituents.

A hypothetical QSAR study might explore modifications at several positions:

Phenyl Ring Substitution: Introducing different substituents at the ortho-, meta-, and para-positions to probe the electronic and steric requirements of the binding pocket.

tert-Butyl Group Analogs: Replacing the tert-butyl group with other alkyl or cycloalkyl groups to investigate the size constraints of the hydrophobic pocket.

The resulting data would be used to build a predictive model, often using techniques like multiple linear regression or partial least squares, to guide the design of more potent and selective compounds.

| Compound Modification Area | Rationale for Modification | Key Descriptors to Analyze |

| Phenyl Ring Substituents | Probe electronic and steric effects in the binding site. | Hammett constants, MR |

| Amine Group | Alter hydrogen bonding capacity and lipophilicity. | pKa, logD |

| Alkyl Moiety (tert-Butyl) | Investigate the size and shape of the hydrophobic pocket. | Steric parameters (Es) |

Advanced Analytical Methodologies for 1 3 Methoxyphenyl 2,2 Dimethylpropan 1 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine, various chromatographic techniques are essential for resolving its stereoisomers and assessing its purity profile.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., Chiral Separation)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds. Given that this compound possesses a chiral center, the separation of its enantiomers is of critical importance. This is most effectively achieved using a chiral stationary phase (CSP).

Method development for chiral separation typically involves screening various CSPs and mobile phase compositions to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral compounds, including amines. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times. chiralpedia.com

For a basic compound like this compound, the mobile phase composition is crucial. Normal-phase chromatography, using eluents such as hexane (B92381) and a polar alcohol modifier (e.g., ethanol (B145695) or isopropanol), is often effective. The addition of a small amount of a basic or acidic additive can significantly improve peak shape and resolution. nih.gov For instance, a basic additive like diethylamine (B46881) can suppress undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support, while an acidic additive can form an ion-pair with the analyte, altering its interaction with the CSP. nih.gov

| Parameter | Example Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| 250 mm x 4.6 mm, 5 µm | |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

This table presents a representative set of HPLC conditions for the chiral separation of a methoxyphenyl-alkylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for purity assessment and the identification of volatile and semi-volatile impurities. omicsonline.org However, the direct analysis of primary amines like this compound by GC can be challenging. The polar amine group can interact strongly with active sites in the injector and on the column, leading to poor peak shape (tailing) and potential sample loss. iu.edulabrulez.com

To overcome these issues, derivatization is a common strategy. libretexts.org This process involves chemically modifying the amine group to make it less polar and more volatile. Common derivatization methods for primary amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.eduresearchgate.net The resulting derivatives exhibit improved chromatographic behavior and produce characteristic mass spectra that aid in structural confirmation.

Once derivatized, the sample is separated on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane). The mass spectrometer detector provides high sensitivity and selectivity, allowing for the detection of trace-level impurities. The fragmentation pattern in the mass spectrum, often characterized by a stable benzylic cation resulting from cleavage of the carbon-carbon bond adjacent to the aromatic ring, serves as a fingerprint for identification.

| Parameter | Example Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min |

| Injector Temperature | 250 °C (Splitless mode) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 40-500 m/z |

This table outlines typical GC-MS parameters for the analysis of a derivatized primary amine.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for chiral separations in the pharmaceutical industry. wikipedia.orgselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com

For the analysis of polar or basic compounds like this compound, a polar organic co-solvent (modifier), such as methanol, is added to the CO2 to increase the mobile phase's solvating power. researchgate.net To achieve successful chiral separation of amines, the addition of a basic additive to the modifier is often essential to obtain good peak shapes and selectivity. europeanpharmaceuticalreview.com Crown ether-based chiral stationary phases have shown particular promise for the SFC separation of primary amines. wiley.com

| Parameter | Example Condition |

| Instrument | Supercritical Fluid Chromatography System |

| Column | Crownpak® CR-I(+) (150 mm x 4.6 mm, 5 µm) |